5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula and a CAS number of 1421374-01-7. This compound belongs to the class of spiro compounds, characterized by its unique structure where two rings are interconnected through a single atom. The dihydrochloride form indicates that it has two hydrochloride ions associated with it, enhancing its solubility and stability in various applications.
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is primarily synthesized for use in scientific research, particularly in medicinal chemistry and materials science. It serves as a building block in the synthesis of more complex molecules and is being investigated for potential therapeutic applications, especially in treating neurological disorders .
The synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane can be accomplished through several methods:
The synthetic routes usually involve specific reaction conditions such as temperature, pressure, and the presence of catalysts or solvents to optimize yields and purity. Common reagents may include hydrogen peroxide for oxidation reactions and lithium aluminum hydride for reduction processes.
The molecular structure of 5-Methyl-2,5-diazaspiro[3.4]octane features a spiro framework that incorporates nitrogen atoms within its rings. This unique arrangement contributes to its chemical reactivity and potential biological activity.
5-Methyl-2,5-diazaspiro[3.4]octane participates in various chemical reactions:
The products formed depend significantly on the specific reagents and conditions used during these reactions .
The mechanism of action for 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act as a modulator of enzyme activity or receptor function, influencing various signal transduction pathways and metabolic processes relevant to its potential therapeutic applications .
Relevant data regarding melting points, boiling points, or specific heat capacities may vary based on purity and specific synthesis methods employed but are typically documented in safety data sheets or chemical catalogs .
5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride has several scientific uses:
The spirocyclic architecture of 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride necessitates strategic bond disconnections that prioritize convergent synthesis and functional group compatibility. Retrosynthetic analysis reveals two primary disconnection approaches for constructing the central spiro carbon. The first approach disconnects the cyclopentane ring, envisioning an azetidine precursor functionalized with appropriate cyclization handles at C3. The alternative approach disconnects the four-membered azetidine ring, utilizing a cyclopentane scaffold bearing nucleophilic and electrophilic centers at the geminal positions. This latter strategy is exemplified by the use of N-Boc-3-oxoazetidine as a key starting material, which provides both the nitrogen atom and the spiro carbon framework for subsequent annulation [4].
Critical to the retrosynthetic design is the recognition that the tertiary nitrogen (N-methyl position) requires protection prior to spirocycle formation, typically with acid-labile groups like tert-butoxycarbonyl (Boc), while the secondary nitrogen (azetidine) often employs benzyl protection due to its orthogonal deprotection via hydrogenation. The dihydrochloride salt formation is reserved for the final synthetic step to enhance stability and solubility. This strategic disconnection framework enables modular synthesis routes that accommodate diverse substitution patterns while maintaining ring strain considerations inherent to the [3.4] spirocyclic system [4] [5].
Three principal annulation methodologies have been successfully adapted for constructing the spiro[3.4]octane core, each with distinct advantages in terms of step economy, stereocontrol, and scalability:
Cyclopentane Annulation: This approach utilizes azetidine-3-one derivatives as platforms for constructing the five-membered ring. Horner-Wadsworth-Emmons olefination installs an α,β-unsaturated ester at the azetidinone C3 position, followed by Michael addition and Dieckmann-type cyclization to form the spirocyclic skeleton. While effective, this route requires careful control of reaction conditions to prevent epimerization at the spiro carbon center [3].
[3+2] Cycloaddition: This highly convergent strategy employs N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under lithium fluoride catalysis to generate an azomethine ylide that undergoes 1,3-dipolar cycloaddition with electron-deficient alkenes. When applied to methyl 2-(tert-butoxycarbonyl)azetidine-3-carboxylate, this method delivers the functionalized 2,6-diazaspiro[3.4]octane core in a single step with moderate yields (56%) without requiring chromatographic purification [4].
Intramolecular Alkylation: Azetidine precursors containing halogenated cyclopentane moieties undergo base-mediated cyclization. For example, 1-(4-bromobutyl)azetidine derivatives with appropriate nitrogen protection form the spirocyclic system through intramolecular nucleophilic displacement. This method benefits from readily available starting materials but may suffer from competing elimination reactions if the base strength is not optimized [3] [8].
Table 1: Comparative Yields of Spiro[3.4]octane Annulation Strategies
Annulation Method | Key Reagent | Yield (%) | Purification Requirement |
---|---|---|---|
Cyclopentane Formation | α,β-Unsaturated ester + Michael/Dieckmann cyclization | 35-45 | Column chromatography |
[3+2] Cycloaddition | N-(Methoxymethyl)-N-(TMS-methyl)benzylamine + LiF | 56 | None |
Intramolecular Alkylation | 1-(4-Bromobutyl)azetidine + K₂CO₃ | 40-50 | Recrystallization |
The strategic selection and sequential removal of protecting groups are critical for efficient synthesis of 5-methyl-2,5-diazaspiro[3.4]octane derivatives due to the differential reactivity of the tertiary (piperidine-like) and secondary (azetidine) nitrogen atoms. The optimal protection scheme employs Boc for the tertiary nitrogen (future N-methyl site) and benzyl for the azetidine nitrogen, enabling orthogonal deprotection at specific synthetic stages.
Boc protection demonstrates exceptional stability during nucleophilic displacements and annulation reactions but is readily removed under mild acidic conditions (e.g., 10% trifluoroacetic acid in dichloromethane) without disrupting the spirocyclic framework or cleaving benzyl groups. Conversely, benzyl protection remains intact during acidic deprotection of Boc groups but undergoes clean hydrogenolysis using Pd/C-catalyzed hydrogenation under 1-3 atm H₂ pressure. This sequential protection is exemplified in the synthesis of 2,6-diazaspiro[3.4]octane intermediates, where benzyl deprotection precedes final N-methylation [4].
The methylation step itself requires optimization to prevent quaternization; employing formaldehyde with borane-pyridine complex as reducing agent at 0-5°C achieves selective monomethylation of the secondary amine with <5% dialkylation byproducts. Alternative protecting groups such as carboxybenzyl (Cbz) for the azetidine nitrogen show comparable deprotection efficiency but introduce additional cost considerations for large-scale synthesis.
Table 2: Protecting Group Performance in Diazaspiro Synthesis
Protecting Group Pair | Deprotection Conditions | Deprotection Yield (%) | Compatibility Notes |
---|---|---|---|
Boc (tert N) / Bn (sec N) | 1. TFA/DCM (Boc) 2. H₂/Pd(OH)₂/C (Bn) | 95 / 90 | Orthogonal deprotection; minimal side reactions |
Fmoc (tert N) / Bn (sec N) | 1. Piperidine/DMF (Fmoc) 2. H₂/Pd/C (Bn) | 85 / 92 | Fmoc removal may require polar aprotic solvents |
Cbz (tert N) / Alloc (sec N) | 1. H₂/Pd-C (Cbz) 2. Pd(PPh₃)₄ (Alloc) | 90 / 88 | Requires specialized palladium catalysts |
The terminal steps in synthesizing 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride involve critical reductive transformations: catalytic hydrogenation for deprotection of benzyl groups and reductive amination for installation of the N-methyl functionality. Hydrogenolysis of the N-benzyl-protected intermediate employs 10% Pd(OH)₂/C (Pearlman's catalyst) under mild hydrogen pressure (30-50 psi) in ethanol/water mixtures at 25-30°C, achieving near-quantitative deprotection yields without over-reduction of the azetidine ring. This catalyst outperforms traditional Pd/C by minimizing competitive ring opening reactions observed in strained azetidine systems [4].
The liberated secondary amine undergoes selective mono-methylation via reductive amination using 37% aqueous formaldehyde and sodium triacetoxyborohydride in 1,2-dichloroethane at pH 5-6 (buffered with acetic acid). This method achieves >95% conversion with <3% dialkylated byproducts, a significant improvement over alkyl halide-based methylation routes that produce quaternary ammonium salts. The dihydrochloride salt is subsequently formed by treating the free base with 2.1 equivalents of hydrochloric acid in anhydrous diethyl ether, followed by anti-solvent crystallization from acetonitrile to yield pharmaceutical-grade material (>99.5% purity by HPLC) [5] [6].
Alternative reduction protocols include transfer hydrogenation with ammonium formate/Pd/C for benzyl deprotection in oxygen-sensitive substrates, and borane-dimethylsulfide complex for direct reductive amination when formaldehyde compatibility issues arise. The dihydrochloride formation step requires strict moisture control to prevent hydrate formation, with optimal isolation achieved through spray drying techniques for enhanced bulk density and flow properties [8].
Table 3: Comparative Reductive Methods for Final Functionalization Steps
Reduction Type | Conditions | Yield (%) | Purity Profile |
---|---|---|---|
Catalytic Hydrogenation | 10% Pd(OH)₂/C, 40 psi H₂, EtOH/H₂O (9:1), 25°C | 98 | >99.5% (HPLC), Pd <5 ppm |
Transfer Hydrogenation | 10% Pd/C, HCO₂NH₄, MeOH, reflux | 95 | >99% (HPLC), Pd 10-15 ppm |
Reductive Amination | HCHO/NaBH(OAc)₃, DCE, AcOH buffer, pH 5.5 | 92 | >98.5% (HPLC) |
Borane Reduction | BH₃·SMe₂, THF, 0°C → reflux; then HCl/Et₂O | 85 | >97% (HPLC), borate residues <100 ppm |
CAS No.: 112484-85-2
CAS No.: 10606-14-1